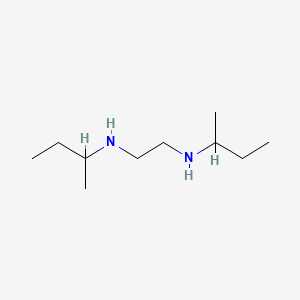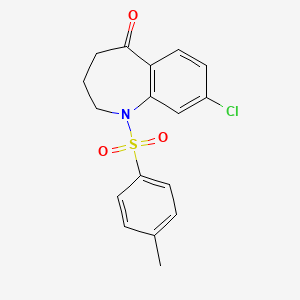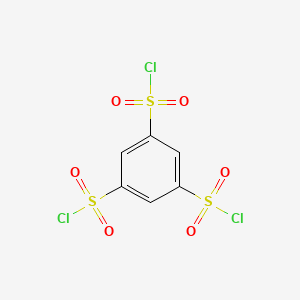
1H-HEPTAFLUOROPROPANE
Descripción general
Descripción
Its chemical formula is C₃HF₇, and it is commonly used as a fire suppression agent due to its non-toxic and non-corrosive properties . It is also utilized in various industrial applications, including as a refrigerant and in metered-dose inhalers.
Métodos De Preparación
The synthesis of propane, 1,1,1,2,2,3,3-heptafluoro- typically involves the reaction of hexafluoropropylene with hydrogen fluoride. This reaction is carried out under controlled conditions to ensure the complete fluorination of the propane molecule . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
1H-HEPTAFLUOROPROPANE undergoes various chemical reactions, including:
Substitution: It can react with strong oxidizing agents and alkali metals, leading to the formation of different fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride and various catalysts. The major products formed from these reactions are typically other fluorinated hydrocarbons and by-products such as hydrogen fluoride .
Aplicaciones Científicas De Investigación
1H-HEPTAFLUOROPROPANE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propane, 1,1,1,2,2,3,3-heptafluoro- as a fire suppression agent involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. It does not deplete oxygen levels, making it safe for use in occupied spaces . In metered-dose inhalers, it acts as a propellant to deliver medication to the respiratory system without causing irritation or toxicity .
Comparación Con Compuestos Similares
1H-HEPTAFLUOROPROPANE is unique due to its non-toxic, non-corrosive, and non-flammable properties. Similar compounds include:
Hexafluoropropylene: Used in the synthesis of heptafluoropropane.
Heptafluoroisopropyl iodide: Another fluorinated hydrocarbon with similar applications.
Chlorotrifluoroethylene: Used in the production of various fluorinated compounds.
Compared to these compounds, propane, 1,1,1,2,2,3,3-heptafluoro- has a lower global warming potential and does not deplete the ozone layer, making it a more environmentally friendly option .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACHOXRXFQJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7, C2F5CF2H | |
| Record name | HEPTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075297 | |
| Record name | 1H-Heptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant. | |
| Record name | HEPTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2252-84-8, 33660-75-2 | |
| Record name | HEPTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19199 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,2,2,3,3-Heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033660752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Heptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3-heptafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of HFC-227ea is C3HF7, and its molecular weight is 170.03 g/mol.
A: Yes, studies have used techniques like Fourier transform infrared spectroscopy (FTIR) [, , ] and microwave spectroscopy [] to characterize HFC-227ea and analyze its decomposition products. These techniques provide information about the molecule's vibrational and rotational modes, which can be used to identify and quantify the compound. Terahertz time-domain spectroscopy has also been employed to determine optical parameters like absorption coefficient, refractive index, and relative permittivity at different pressures [].
A: The performance of HFC-227ea as a fire suppressant is influenced by factors such as temperature, pressure, and the type of fuel involved. For instance, its effectiveness in suppressing methane/air and propane/air flames has been studied extensively [, ]. Additionally, its thermodynamic properties, including ultrasonic speed of sound and derived properties like density and isobaric heat capacity, have been investigated at varying temperatures and pressures [].
A: HFC-227ea is primarily used as a fire suppressant in total flooding systems, especially in areas with sensitive equipment like computer rooms and museums [, ]. Its effectiveness in extinguishing fires involving materials like paper files and electronic equipment makes it a suitable choice for such applications. Furthermore, it finds use as a refrigerant, propellant in medical inhalers, and in other specialized applications due to its inert nature and favorable thermodynamic properties [, , , ].
A: While HFC-227ea is not typically known for its catalytic properties, its decomposition products at high temperatures can participate in complex reaction mechanisms during fire suppression []. Studies have investigated the kinetics of its reactions with O(3P) and H atoms at high temperatures, revealing insights into its decomposition pathways and the influence of fluorine atoms on its reactivity [].
A: Yes, computational chemistry techniques like ab initio molecular orbital (MO) calculations have been used to study HFC-227ea []. These calculations provide information about the molecule's electronic structure, bond lengths, and vibrational frequencies, which are crucial for understanding its properties and reactivity. Additionally, transition state theory (TST) has been employed to calculate rate coefficients for its reactions, further aiding in the comprehension of its decomposition kinetics [].
A: Research indicates that the number of CF3 groups in fluoropropane molecules significantly influences their effectiveness in fire suppression [, ]. Compounds with two CF3 groups, like HFC-227ea, exhibit higher efficiency. This suggests a structure-activity relationship where the presence of multiple CF3 groups enhances the fire-suppressing ability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















